molecular formula C19H14N2OS2 B1677907 Naftoxate CAS No. 28820-28-2

Naftoxate

Cat. No.: B1677907
CAS No.: 28820-28-2
M. Wt: 350.5 g/mol
InChI Key: LJYUANIJQACDNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naftoxate can be synthesized through a series of chemical reactions involving the esterification of aminomethylsulfate. The specific synthetic routes and reaction conditions are not widely documented in public literature, but general esterification techniques involve the reaction of an alcohol with an acid in the presence of a catalyst, typically under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The exact industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Naftoxate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction may produce reduced aminomethylsulfate derivatives.

Scientific Research Applications

Naftoxate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for testing antimicrobial activity.

    Biology: Employed in studies involving plant cell cultures and microbial inhibition.

    Medicine: Investigated for its potential use in treating infections caused by Candida albicans and Staphylococcus aureus.

    Industry: Utilized in the development of antimicrobial coatings and materials.

Mechanism of Action

Naftoxate exerts its effects by inhibiting free thiols, which chemically weakens ROS-sensitive anaerobic bacteria like Trichomonas vaginalis . It also inhibits common pathogens causing vaginal infections. The molecular targets include enzymes and proteins involved in the oxidative stress response pathways, leading to the disruption of cellular processes in the targeted microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Miconazole: Another antimicotic agent effective against a broad spectrum of fungi.

    Clotrimazole: Used to treat fungal infections and has a similar mechanism of action.

    Ketoconazole: Known for its antifungal properties and used in various medical treatments.

Uniqueness of Naftoxate

This compound is unique due to its specific inhibition of free thiols and its effectiveness against both gram-positive and gram-negative bacteria, as well as yeasts and other fungi. This broad-spectrum activity makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,3-benzoxazol-2-yl N-methyl-N-naphthalen-1-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-21(16-11-6-8-13-7-2-3-9-14(13)16)19(23)24-18-20-15-10-4-5-12-17(15)22-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYUANIJQACDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)C(=S)SC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183012
Record name Naftoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28820-28-2
Record name Naftoxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028820282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFTOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2781UEP67S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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